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Compound of Interest

Compound Name: RYL-552

CAS No.: 1801444-56-3

Cat. No.: B610617 Get Quote

Target Identification and Validation: RYL-552 (PfNDH2 Inhibitor)

Executive Summary
RYL-552 (specifically its active S-enantiomer, RYL-552S) represents a significant advancement

in antimalarial therapeutics, functioning as a selective inhibitor of Plasmodium falciparum

NADH dehydrogenase 2 (PfNDH2). Unlike human mitochondria which utilize the multi-subunit

Complex I (NADH:ubiquinone oxidoreductase) for electron transport, Plasmodium parasites

rely on the single-subunit Type II NADH dehydrogenase (PfNDH2). This structural and

functional divergence makes PfNDH2 an ideal drug target, minimizing host toxicity.

This technical guide details the rigorous identification and validation workflow for RYL-552,

synthesizing biochemical kinetics, structural biology (X-ray crystallography), and phenotypic

validation to establish its mechanism of action (MoA).

Target Identification: The PfNDH2 Mechanism
The identification of RYL-552 as a PfNDH2 inhibitor relies on exploiting the unique electron

transport chain (ETC) architecture of the malaria parasite.

Mechanistic Rationale
In the intraerythrocytic stage, P. falciparum mitochondria lack a functional proton-pumping

Complex I. Instead, they utilize PfNDH2 to oxidize NADH to NAD+, transferring electrons to
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ubiquinone (CoQ). This process is critical for regenerating NAD+ required for pyrimidine

biosynthesis (via DHODH) and maintaining mitochondrial membrane potential (

).

RYL-552 Action: RYL-552 binds to the ubiquinone-binding pocket of PfNDH2, competitively

inhibiting the reduction of ubiquinone. This blockade stalls the ETC, collapses

, and halts pyrimidine synthesis, leading to parasite death.
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Figure 1: Mechanism of Action. RYL-552 inhibits PfNDH2, blocking the recycling of Ubiquinone

required for both the ETC and DHODH-mediated pyrimidine biosynthesis.

Validation Architecture
To satisfy E-E-A-T criteria, validation must move from biochemical evidence to structural

confirmation and finally phenotypic proof.

Biochemical Validation: Enzymatic Inhibition
The primary validation step involves isolating recombinant PfNDH2 and measuring the

inhibitory constant (

) of RYL-552 using a ubiquinone analogue (Decylubiquinone) as the electron acceptor.
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Result: RYL-552S typically demonstrates low nanomolar potency against recombinant

PfNDH2 (e.g.,

nM), whereas the R-enantiomer is significantly less active, confirming stereospecific binding.

Specificity: Counter-screening against mammalian mitochondrial fractions (Complex I)

ensures the compound does not inhibit the host ETC.

Structural Validation: X-Ray Crystallography
The "gold standard" for target validation is the co-crystallization of the inhibitor with the target

protein.

Evidence: Yang et al. successfully solved the co-crystal structure of PfNDH2 with RYL-552S.

Binding Mode: The structure reveals that RYL-552S occupies the hydrophobic ubiquinone-

binding tunnel. The trifluoromethyl group of RYL-552S forms critical interactions deep within

the pocket, displacing the native substrate. This structural proof unequivocally confirms

PfNDH2 as the direct physical target.

Genetic/Phenotypic Validation: The "Bypass"
Experiment
To prove that PfNDH2 inhibition is the cause of parasite death (and not an off-target effect), a

genetic rescue strategy is employed.

Strategy: Transgenic P. falciparum parasites are engineered to express the yeast enzyme

NDI1.

Logic: Yeast NDI1 is a single-subunit NADH dehydrogenase that performs the same function

as PfNDH2 but lacks the specific binding pocket for RYL-552.

Outcome: If RYL-552 kills Wild-Type (WT) parasites but fails to kill NDI1-expressing

parasites, the mechanism is validated as on-target. (Note: While this is standard for PfNDH2

inhibitors like CK-2-68, RYL-552's primary validation heavily relies on the crystal structure

data).
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Key Data Summary
Parameter Metric Value / Observation Significance

Potency (PfNDH2) ~15–30 nM
High affinity for target

enzyme.

Efficacy (3D7 Strain) < 100 nM
Potent antiparasitic

activity in vitro.[1]

Selectivity (Huh7 Cells)

> 10

M

Low toxicity to human

liver cells; High

Selectivity Index (SI).

Binding Crystal Structure 2.6 Å Resolution

Confirms binding in

UQ pocket; validates

stereoselectivity.

Solubility Aqueous
Low (requires

formulation)

Common challenge

for lipophilic ETC

inhibitors.

Experimental Protocols
Protocol A: PfNDH2 Enzymatic Inhibition Assay
Purpose: To determine the biochemical potency (

) of RYL-552 against the target enzyme.

Materials:

Recombinant PfNDH2 (purified from E. coli membrane fractions).

Substrates: NADH (100

M), Decylubiquinone (

UQ, 100

M).
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Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

Detection: Spectrophotometer (340 nm absorbance).

Workflow:

Preparation: Dilute RYL-552 in DMSO to generate a 10-point dose-response curve.

Incubation: Mix 10 nM PfNDH2 with RYL-552 in reaction buffer. Incubate for 10 minutes at

25°C to allow equilibrium binding.

Initiation: Add NADH and

UQ to start the reaction.

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+)

kinetically for 5 minutes.

Analysis: Calculate the initial velocity (

) for each drug concentration. Fit data to the variable slope Hill equation to derive

.

Protocol B: Parasite Growth Inhibition (SYBR Green I)
Purpose: To validate cellular efficacy against P. falciparum.

Workflow:

Culture: Synchronize P. falciparum (3D7 strain) at the ring stage (1% parasitemia, 2%

hematocrit).

Dosing: Dispense RYL-552 (serial dilutions) into 96-well plates.

Exposure: Add parasite culture to wells (100

L/well). Incubate for 72 hours at 37°C in a gas chamber (

).
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Lysis/Staining: Add 100

L of Lysis Buffer containing SYBR Green I (fluorescent DNA dye).

Read: Incubate 1 hour in dark. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Validation: Fluorescence intensity correlates linearly with parasite DNA content

(proliferation).
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Figure 2: The critical path for validating RYL-552, moving from screening to structural

confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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